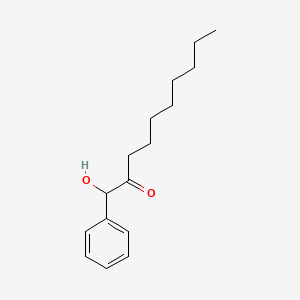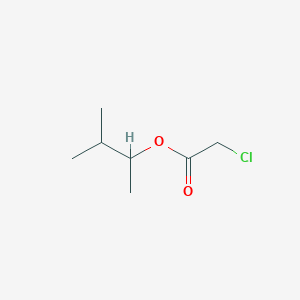
Acetic acid, chloro-, 1,2-dimethylpropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, chloro-, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H13ClO2. It is an ester derived from acetic acid and 1,2-dimethylpropyl alcohol, where a chlorine atom is substituted on the acetic acid moiety. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 1,2-dimethylpropyl ester typically involves the esterification of acetic acid with 1,2-dimethylpropyl alcohol in the presence of a chlorinating agent. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
CH3COOH+ClCH2CH(CH3)2OH→CH3COOCH2CH(CH3)2Cl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of chlorinating agents such as thionyl chloride or phosphorus trichloride can enhance the yield of the desired ester. The reaction conditions typically include elevated temperatures and controlled pressure to optimize the esterification process.
化学反应分析
Types of Reactions
Acetic acid, chloro-, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and 1,2-dimethylpropyl alcohol.
Substitution: The chlorine atom in the ester can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and 1,2-dimethylpropyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Reduction: 1,2-dimethylpropyl alcohol.
科学研究应用
Acetic acid, chloro-, 1,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other esters and derivatives.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid, chloro-, 1,2-dimethylpropyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of acetic acid and 1,2-dimethylpropyl alcohol. In substitution reactions, the chlorine atom is replaced by other nucleophiles, resulting in the formation of different derivatives. The pathways involved in these reactions are influenced by the reaction conditions and the nature of the reagents used.
相似化合物的比较
Similar Compounds
- Acetic acid, chloro-, 1,1-dimethylpropyl ester
- Acetic acid, bromo-, 1,2-dimethylpropyl ester
- Acetic acid, chloro-, 1,1-dimethylethyl ester
Uniqueness
Acetic acid, chloro-, 1,2-dimethylpropyl ester is unique due to the presence of the chlorine atom on the acetic acid moiety and the 1,2-dimethylpropyl group. This structural feature imparts distinct reactivity and properties compared to other esters. The compound’s ability to undergo various chemical reactions, such as hydrolysis and substitution, makes it valuable in synthetic chemistry and industrial applications.
属性
CAS 编号 |
90380-51-1 |
|---|---|
分子式 |
C7H13ClO2 |
分子量 |
164.63 g/mol |
IUPAC 名称 |
3-methylbutan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C7H13ClO2/c1-5(2)6(3)10-7(9)4-8/h5-6H,4H2,1-3H3 |
InChI 键 |
YOUOQIIPGBGSJE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)OC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


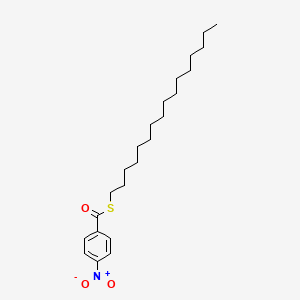
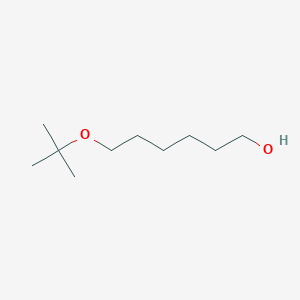

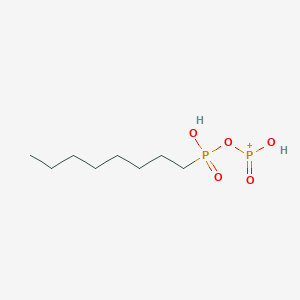
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
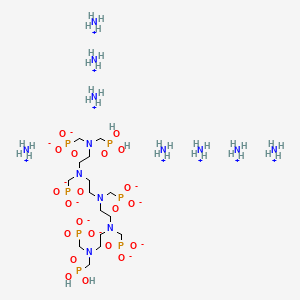
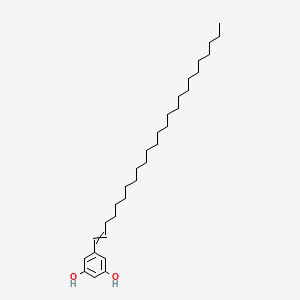
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
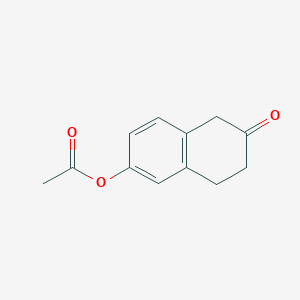
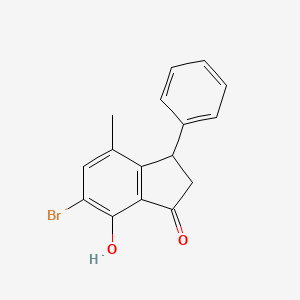

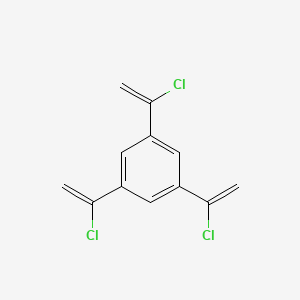
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
